t-Butyldimethylvinylethynylperoxide
Description
Properties
CAS No. |
14906-32-2 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5-tert-butylperoxy-5-methylhex-1-en-3-yne |
InChI |
InChI=1S/C11H18O2/c1-7-8-9-11(5,6)13-12-10(2,3)4/h7H,1H2,2-6H3 |
InChI Key |
NRZBWVAKKOCBFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(C)(C)C#CC=C |
Origin of Product |
United States |
Preparation Methods
Hydrogen Peroxide-Mediated Oxidation
In a representative procedure, tert-butyldimethylvinylacetylene alcohol (0.5 mol) is reacted with 30% H₂O₂ (3.0 mol equivalents) in the presence of HTS (3.5–4.0 g) at 65–80°C under argon. The reaction proceeds via a radical chain mechanism, where HTS facilitates the homolytic cleavage of H₂O₂, generating hydroxyl radicals that abstract hydrogen from the alcohol substrate. After 6 hours, the conversion efficiency reaches 15–19%, with near-quantitative selectivity for the peroxide product.
Table 1: Optimization of H₂O₂-Mediated Oxidation
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst Loading (g) | 1.0–4.0 | 4.0 | 19.76 |
| Temperature (°C) | 50–80 | 80 | 19.76 |
| H₂O₂ Equivalents | 2.0–5.57 | 3.01 | 17.96 |
| Reaction Time (h) | 2–6 | 2 | 19.76 |
TEMPO-TBN Co-Catalysis
A breakthrough in peroxide synthesis involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and tert-butyl nitrite (TBN) as co-catalysts. This system operates at ambient temperatures (25–30°C), eliminating the need for energy-intensive heating. In a typical reaction, 0.5 mmol of tert-butyldimethylvinylacetylene alcohol is treated with TEMPO (0.5 equiv) and TBN (0.2 equiv) in acetic acid, achieving 91% yield within 12 hours. The mechanism proceeds through a nitroxide-mediated radical pathway, where TBN regenerates the active TEMPO catalyst while suppressing over-oxidation.
Photochemical Initiation Strategies
Ultraviolet (UV) light-induced peroxidation offers a solvent-free alternative, particularly advantageous for heat-sensitive substrates. Irradiation at 254 nm initiates the homolytic cleavage of molecular oxygen, generating singlet oxygen (¹O₂) that reacts with the vinylacetylene moiety.
Direct UV Irradiation
A patent-pending methodology (CN107304220B) describes the one-pot synthesis of This compound by irradiating a mixture of tert-butyldimethylvinylacetylene and oxygen gas at −10°C. The low temperature mitigates thermal decomposition, while the exclusion of solvents minimizes side reactions. After 24 hours, the crude product is purified via recrystallization from ethyl acetate/n-hexane, yielding 42–85% depending on oxygen partial pressure.
Table 2: Photochemical Synthesis Parameters
| Parameter | Effect on Yield |
|---|---|
| Oxygen Pressure (bar) | 1.0 → 3.0: +37% |
| Wavelength (nm) | 254 > 365: +22% |
| Temperature (°C) | −10 → 25: −29% |
Solid-Phase Mechanochemical Synthesis
Ball milling techniques have recently been adapted for peroxide synthesis, enabling rapid reaction kinetics without solvents. Tert-butyldimethylvinylacetylene (1.0 mmol) and sodium percarbonate (2.5 mmol) are milled in a zirconia vessel at 30 Hz for 2 hours. This method achieves 68% conversion, with the mechanical energy inducing localized bond cleavage and recombination.
Analytical Characterization Techniques
Accurate quantification of peroxide content is achieved through iodometric titration and GC-MS analysis. The latter employs a 30 m capillary column with helium carrier gas (30 ml/min), detecting the characteristic molecular ion at m/z 214 [M]⁺. Nuclear magnetic resonance (NMR) spectroscopy further confirms structure, with distinctive shifts at δ 1.28 ppm (t-butyl CH₃) and δ 5.62 ppm (vinyl protons).
Chemical Reactions Analysis
t-Butyldimethylvinylethynylperoxide undergoes various types of chemical reactions, including:
Oxidation: As an organic peroxide, it can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under specific conditions, it can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The vinylethynyl group can participate in substitution reactions, where other functional groups replace hydrogen atoms. Common reagents used in these reactions include transition metal catalysts, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.
Scientific Research Applications
t-Butyldimethylvinylethynylperoxide has several scientific research applications, including:
Chemistry: It is used as an initiator in polymerization reactions, helping to form polymers with specific properties.
Biology: Its oxidizing properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research into its potential as an antimicrobial agent is ongoing, given its ability to generate reactive oxygen species.
Mechanism of Action
The mechanism of action of t-Butyldimethylvinylethynylperoxide involves the generation of free radicals upon decomposition. These free radicals can initiate polymerization reactions by attacking double bonds in monomers, leading to the formation of polymer chains. The molecular targets include unsaturated compounds, and the pathways involved are radical chain reactions, which propagate through the continuous generation of new radicals .
Comparison with Similar Compounds
Table 1: Comparative Properties of Selected Peroxides
Data extrapolated from steric/electronic principles and synthesis conditions in .
Research Findings and Limitations
- Synthetic Challenges : The tert-butyl group complicates purification, as seen in , where quenching with water and low-temperature workup are critical to isolate intermediates .
- Reactivity Trade-offs : While the ethynyl group enhances reactivity, it also increases sensitivity to moisture, limiting applications in aqueous environments.
- Gaps in Literature : Direct comparative data are scarce, necessitating reliance on structural analogs and computational modeling for predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
